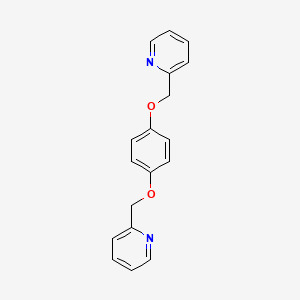

1,4-Bis(2-pyridylmethoxy)benzene

Vue d'ensemble

Description

1,4-Bis(2-pyridylmethoxy)benzene is an organic compound with the molecular formula C18H16N2O2. It consists of a benzene ring substituted with two pyridylmethoxy groups at the 1 and 4 positions. This compound is known for its unique structural properties, which make it a valuable ligand in coordination chemistry and a subject of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,4-Bis(2-pyridylmethoxy)benzene can be synthesized through the reaction of p-benzenediol with 2-chloromethylpyridine hydrochloride under nitrogen atmosphere and alkaline conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale, efficiency, and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1,4-Bis(2-pyridylmethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The pyridyl groups can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the pyridyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products:

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of pyridylmethanol derivatives.

Substitution: Formation of halogenated or nitrated pyridyl derivatives.

Applications De Recherche Scientifique

Coordination Chemistry

1,4-Bis(2-pyridylmethoxy)benzene acts as a bidentate ligand, coordinating with metal ions to form stable complexes. The ligand's ability to form diverse coordination geometries makes it suitable for synthesizing various metal complexes.

Case Studies

- Synthesis of Silver and Palladium Complexes : Research has shown that this ligand can be used to synthesize silver and palladium complexes that exhibit unique structural properties. For instance, Hartshorn et al. reported that silver complexes formed with this ligand can assemble into one-dimensional zigzag chains or two-dimensional porous networks depending on the metal-ligand stoichiometry used during synthesis .

- Characterization of Metal Complexes : X-ray crystallography has been employed to characterize several metal complexes involving this compound. These studies reveal the formation of coordination polymers and discrete complexes, highlighting the ligand's flexibility in self-assembly .

Catalysis

The metal complexes derived from this compound have shown potential as catalysts in various chemical reactions.

Applications in Catalysis

- Cross-Coupling Reactions : The palladium complexes are particularly noted for their efficacy in catalyzing cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds.

- Fluorescent Materials : Some studies have aimed at utilizing these complexes for creating fluorescent materials by reacting the ligand with d10 metals. Although initial attempts primarily yielded crystals of the ligand itself, ongoing research continues to explore this application .

Material Science

The structural characteristics of this compound make it an attractive candidate for developing new materials.

Self-Assembly and Functional Materials

- Metal-Organic Frameworks (MOFs) : The ligand is frequently used as a building block for constructing metal-organic frameworks due to its ability to bridge metal centers effectively. These frameworks can exhibit remarkable porosity and surface area, making them suitable for gas storage and separation applications.

- Sensing Applications : The unique optical properties of the metal-ligand complexes can be harnessed in sensor technologies for detecting various analytes.

Biological Applications

While primarily studied in synthetic chemistry, there is potential for biological applications of this compound and its metal complexes.

Drug Delivery Systems

- The ability of these complexes to encapsulate drugs or bioactive molecules could lead to innovative drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.

Mécanisme D'action

The mechanism of action of 1,4-Bis(2-pyridylmethoxy)benzene largely depends on its role as a ligand. In coordination chemistry, it forms complexes with metal ions, influencing the electronic and geometric properties of the metal center. This interaction can enhance the metal’s catalytic activity or alter its photophysical properties, making the compound useful in various applications .

Comparaison Avec Des Composés Similaires

- 1,2-Bis(2-pyridylmethoxy)benzene

- 1,3-Bis(2-pyridylmethoxy)benzene

- 2,6-Bis(2-pyridylmethoxy)pyridine

Comparison: 1,4-Bis(2-pyridylmethoxy)benzene is unique due to its symmetrical structure, which provides distinct coordination environments compared to its isomers. The 1,2- and 1,3-isomers have different spatial arrangements, leading to variations in their chemical reactivity and coordination behavior. The 2,6-Bis(2-pyridylmethoxy)pyridine, while similar in having pyridylmethoxy groups, differs in the central aromatic ring, which can significantly impact its electronic properties and applications .

Activité Biologique

1,4-Bis(2-pyridylmethoxy)benzene is an organic compound with the molecular formula C18H16N2O2. It is notable for its unique structural properties, which make it a valuable ligand in coordination chemistry and a subject of interest in various scientific research fields, particularly in biological applications. This article focuses on its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a central benzene ring substituted at the 1 and 4 positions with two pyridylmethoxy groups. This symmetrical arrangement contributes to its unique coordination chemistry and biological interactions.

Molecular Structure

- Molecular Formula : C18H16N2O2

- Molecular Weight : 292.33 g/mol

- Crystal System : Monoclinic

- Unit Cell Dimensions :

Synthesis

This compound can be synthesized through the reaction of p-benzenediol with 2-chloromethylpyridine hydrochloride under alkaline conditions. This method has been documented in various studies, highlighting its efficiency in producing high yields of the compound .

The biological activity of this compound is primarily attributed to its role as a ligand that forms complexes with metal ions. These metal-ligand complexes can exhibit enhanced catalytic activity and photophysical properties, making them suitable for various biological applications.

Anticancer Activity

Research has indicated that derivatives of this compound may serve as potential photosensitizers in photodynamic therapy (PDT) for cancer treatment. In PDT, the compound can generate reactive oxygen species (ROS) upon light activation, leading to selective destruction of cancer cells .

Fluorescent Probes

The compound's derivatives are also being explored for their potential as fluorescent probes in bioimaging applications. The ability to emit fluorescence upon excitation makes these compounds useful for tracking biological processes in live cells .

Study on Metal Complexes

One significant study involved synthesizing silver and palladium complexes using this compound as a ligand. The resulting complexes exhibited unique structural properties, such as one-dimensional zigzag chains and two-dimensional porous networks, which were characterized using X-ray crystallography . These structures suggest potential applications in catalysis and materials science.

Photodynamic Therapy Research

Another notable investigation focused on the use of this compound as a photosensitizer in PDT. The study demonstrated that upon irradiation with specific wavelengths of light, the compound could effectively generate singlet oxygen, which is crucial for inducing apoptosis in cancer cells . This property underscores its potential utility in therapeutic settings.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2-Bis(2-pyridylmethoxy)benzene | Different substitution pattern | Varies in reactivity |

| 1,3-Bis(2-pyridylmethoxy)benzene | Different substitution pattern | Varies in reactivity |

| 2,6-Bis(2-pyridylmethoxy)pyridine | Central ring differs | Potentially different electronic properties |

The comparison highlights that while all these compounds share similar functional groups, their biological activities can differ significantly based on their structural arrangements.

Propriétés

IUPAC Name |

2-[[4-(pyridin-2-ylmethoxy)phenoxy]methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-3-11-19-15(5-1)13-21-17-7-9-18(10-8-17)22-14-16-6-2-4-12-20-16/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDQXOFFHAJOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)OCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50781110 | |

| Record name | 2,2'-[1,4-Phenylenebis(oxymethylene)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50781110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219872-35-2 | |

| Record name | 2,2'-[1,4-Phenylenebis(oxymethylene)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50781110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.